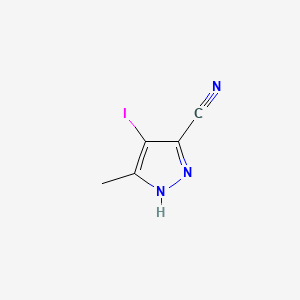![molecular formula C14H18ClN3O B6605361 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine CAS No. 2416218-57-8](/img/structure/B6605361.png)
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2R)-Aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine, also known as ACPC, is a synthetic compound that is used in a variety of scientific research applications. ACPC is a novel piperazine derivative that has been shown to possess a wide range of biological activities and has been studied extensively in the fields of pharmaceuticals and biochemistry. ACPC has been used in a variety of research applications, including pharmacological studies, biochemical studies, and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been used in a variety of scientific research applications, including pharmacological studies, biochemical studies, and physiological studies. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been studied as a potential treatment for a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied as a potential therapeutic agent for treating conditions such as depression, anxiety, and schizophrenia. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied in the fields of neuroscience and pharmacology as a potential therapeutic agent for treating neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is not fully understood. However, it is believed that 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine may act as an agonist at certain serotonin receptors and may modulate the activity of certain enzymes, such as cyclooxygenase-2. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess a wide range of biochemical and physiological effects. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess neuroprotective properties and may act as an agonist at certain serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments has several advantages. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a readily available compound and is relatively inexpensive to produce. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also relatively stable and can be stored for long periods of time. The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments also has several limitations. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a synthetic compound, and there is a lack of information regarding its long-term safety and toxicity. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also a relatively new compound, and there is a lack of information regarding its potential therapeutic benefits.
Zukünftige Richtungen
The potential future directions for the use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in scientific research are numerous. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be further studied as a potential therapeutic agent for treating a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential therapeutic agent for treating neurological disorders. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential treatment for depression, anxiety, and schizophrenia. Additionally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as an antioxidant and as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as a potential modulator of certain enzymes, such as cyclooxygenase-2.
Synthesemethoden
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and piperazine in the presence of a base. The reaction of these two compounds yields a mixture of 1-(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine and 1-(2S)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine. The mixture can be separated by column chromatography and the desired product can be obtained.
Eigenschaften
IUPAC Name |
[(2R)-aziridin-2-yl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)14(19)13-9-16-13/h1-3,8,13,16H,4-7,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLUIDFPKFOHR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)[C@H]3CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)


![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
